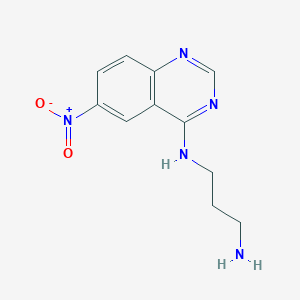

N-(3-Aminopropyl)-6-nitroquinazolin-4-amine

Description

N-(3-Aminopropyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This compound is characterized by the presence of an aminopropyl group at the 3-position and a nitro group at the 6-position of the quinazoline ring

Properties

Molecular Formula |

C11H13N5O2 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

N'-(6-nitroquinazolin-4-yl)propane-1,3-diamine |

InChI |

InChI=1S/C11H13N5O2/c12-4-1-5-13-11-9-6-8(16(17)18)2-3-10(9)14-7-15-11/h2-3,6-7H,1,4-5,12H2,(H,13,14,15) |

InChI Key |

LHKOBDNKRPSFKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-6-nitroquinazolin-4-amine typically involves multiple steps. One common method starts with the nitration of quinazoline to introduce the nitro group at the 6-position. This is followed by the introduction of the aminopropyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-Aminopropyl)-6-aminoquinazolin-4-amine, while substitution reactions can introduce various functional groups at the aminopropyl position.

Scientific Research Applications

N-(3-Aminopropyl)-6-nitroquinazolin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-(3-Aminopropyl)-6-nitroquinazolin-4-amine can be compared with other similar compounds, such as:

N-(3-Aminopropyl)-6-aminoquinazolin-4-amine: This compound lacks the nitro group and has different chemical and biological properties.

N-(3-Aminopropyl)-2-nitroquinazolin-4-amine: The nitro group is positioned differently, affecting its reactivity and applications.

N-(3-Aminopropyl)-1,3-propanediamine: This compound has a different core structure but shares the aminopropyl group, leading to some similarities in reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various applications.

Biological Activity

N-(3-Aminopropyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Quinazoline derivatives, including this compound, have been recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The nitro group at the 6-position plays a crucial role in the pharmacological properties of these compounds.

2. Synthesis of this compound

The synthesis typically involves the reaction of 6-nitroquinazolin-4-one with 3-aminopropylamine. This method allows for the introduction of the aminopropyl side chain, which is essential for enhancing biological activity.

3.1 Antitumor Activity

This compound has demonstrated promising antitumor activity across various cancer cell lines. In vitro studies have shown significant cytotoxic effects against glioblastoma and melanoma cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (Glioblastoma) | 5.2 | Induction of apoptosis via ROS generation |

| A375 (Melanoma) | 3.8 | DNA photocleavage under UV light |

| T98G (Glioblastoma) | 4.5 | Cell cycle arrest |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

3.2 Antibacterial Activity

Research has also indicated that this compound exhibits antibacterial properties against various strains of bacteria. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The antibacterial mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the in vivo efficacy of this compound in mice bearing xenograft tumors derived from A375 melanoma cells. The compound was administered at doses of 10 mg/kg body weight for two weeks. Results showed a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Photodynamic Therapy Applications

In another study, this compound was tested as a photosensitizer in photodynamic therapy (PDT). When combined with UVA irradiation, the compound exhibited enhanced cytotoxicity against melanoma cells, suggesting its potential as a therapeutic agent in PDT protocols .

5. Conclusion

This compound represents a promising candidate for further development as an anticancer and antibacterial agent. Its ability to induce apoptosis through ROS generation and its effectiveness against various bacterial strains highlight its therapeutic potential. Continued research into its mechanisms and broader applications could pave the way for novel treatment strategies in oncology and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.